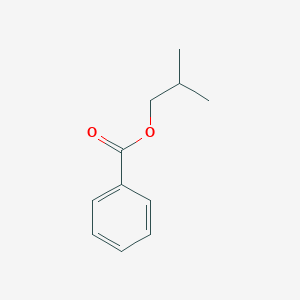

Isobutyl benzoate

Vue d'ensemble

Description

AHR-16303B est un médicament à petite molécule développé par Pfizer Inc. Il est connu pour son double action en tant qu’antagoniste des récepteurs de la sérotonine 2 (5-HT2) et bloqueur des canaux calciques dépendants du voltage (VDCC). Ce composé a été étudié pour ses applications thérapeutiques potentielles dans les maladies cardiovasculaires, en particulier l’hypertension, l’ischémie myocardique et la thrombose .

Méthodes De Préparation

La synthèse de l’AHR-16303B implique plusieurs étapes, notamment la formation d’intermédiaires clés et leurs réactions ultérieures pour former le produit final. La voie de synthèse comprend généralement :

Formation d’intermédiaires : Les étapes initiales impliquent la préparation d’intermédiaires clés par le biais de réactions telles que l’alkylation, l’acylation et la cyclisation.

Assemblage final : Les intermédiaires sont ensuite soumis à d’autres réactions, notamment la substitution nucléophile et la condensation, pour former l’AHR-16303B.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour obtenir la pureté souhaitée.

Les méthodes de production industrielle de l’AHR-16303B impliqueraient probablement la mise à l’échelle de ces voies de synthèse, l’optimisation des conditions de réaction et la garantie d’une qualité et d’un rendement constants grâce à un contrôle rigoureux du processus.

Analyse Des Réactions Chimiques

AHR-16303B subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’addition d’oxygène ou l’élimination d’hydrogène, souvent en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Cette réaction implique l’addition d’hydrogène ou l’élimination d’oxygène, généralement en utilisant des réactifs comme l’hydrure de lithium aluminium ou le borohydrure de sodium.

Substitution : AHR-16303B peut subir des réactions de substitution nucléophile ou électrophile, où un groupe fonctionnel est remplacé par un autre. Les réactifs courants comprennent les halogènes, les acides et les bases.

Produits majeurs : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

4. Applications de la recherche scientifique

Chimie : Il sert de composé modèle pour étudier les interactions des récepteurs 5-HT2 et des VDCC, fournissant des informations sur la liaison récepteur-ligand et les mécanismes de blocage des canaux.

Biologie : AHR-16303B est utilisé en recherche pour comprendre les rôles physiologiques et pathologiques des récepteurs de la sérotonine et des canaux calciques dans les processus cellulaires.

Médecine : Le composé a été étudié pour son potentiel thérapeutique dans le traitement des maladies cardiovasculaires, en particulier l’hypertension, l’ischémie myocardique et la thrombose.

Applications De Recherche Scientifique

Applications in Fragrance and Cosmetics

Fragrance Ingredient : Isobutyl benzoate is widely used in the fragrance industry due to its pleasant scent and ability to enhance the overall aroma of products. It acts as a fixative, helping to stabilize fragrances in perfumes and scented products .

Cosmetic Uses : In cosmetics, this compound serves multiple functions:

- Emollient : It helps to soften and smooth the skin.

- Skin Conditioning Agent : It enhances the feel of cosmetic formulations on the skin .

A safety assessment indicated that this compound does not pose significant risks for skin sensitization at typical usage levels, making it suitable for inclusion in personal care products .

Agricultural Applications

This compound has been studied for its potential use as an insect growth regulator (IGR). Research indicates that it can exhibit anti-juvenile hormone activity, which can disrupt the development of certain pests. For instance, studies have shown that modifications to the alkyl side chains of similar compounds can enhance their efficacy against pest larvae .

Case Study: Insect Growth Regulation

In a study examining various alkyl benzoates, this compound demonstrated significant activity in inducing precocious metamorphosis in silkworm larvae, suggesting its potential as an IGR .

Environmental Safety and Toxicology

The environmental impact of this compound has been assessed through various studies:

- Biodegradability : this compound has shown a biodegradation rate of approximately 71% after 28 days in laboratory tests, indicating that it breaks down effectively in the environment .

- Toxicological Assessments : Multiple studies have indicated that this compound does not exhibit genotoxic properties or significant toxicity under standard testing conditions .

Summary of Findings

The following table summarizes key findings related to the applications and safety assessments of this compound:

| Application Area | Key Findings |

|---|---|

| Fragrance | Acts as a fixative; enhances scent stability in perfumes. |

| Cosmetics | Functions as an emollient and skin-conditioning agent; low risk for skin sensitization. |

| Agriculture | Exhibits insect growth regulation properties; effective against larval development in pests. |

| Environmental Safety | Biodegradable with a high rate; no significant genotoxicity or environmental risk identified. |

Mécanisme D'action

AHR-16303B exerce ses effets par le biais de doubles mécanismes :

Antagonisme des récepteurs 5-HT2 : En se liant aux récepteurs de la sérotonine 2, l’AHR-16303B inhibe l’action de la sérotonine, un neurotransmetteur impliqué dans la vasoconstriction et l’agrégation plaquettaire. Cette action antagoniste contribue à réduire la pression artérielle et à prévenir la thrombose.

Blocage des VDCC : AHR-16303B bloque les canaux calciques dépendants du voltage, empêchant l’entrée du calcium dans les cellules.

Comparaison Avec Des Composés Similaires

AHR-16303B est unique en raison de sa double action sur les récepteurs 5-HT2 et les VDCC. Des composés similaires comprennent :

Ketansérine : Un antagoniste sélectif des récepteurs 5-HT2 utilisé pour traiter l’hypertension. Contrairement à l’AHR-16303B, il ne bloque pas les canaux calciques.

Nifédipine : Un bloqueur des canaux calciques utilisé pour l’hypertension et l’angine de poitrine. Il n’a pas d’action significative sur les récepteurs 5-HT2.

La combinaison des actions de l’AHR-16303B en fait un composé unique et précieux pour la recherche et les applications thérapeutiques potentielles.

Activité Biologique

Isobutyl benzoate, a benzoate ester, is primarily recognized for its applications in cosmetics and food flavoring. Its chemical structure is represented as CHO, and it is synthesized from benzoic acid and isobutanol. This article explores the biological activity of this compound, focusing on its safety profiles, antimicrobial properties, and metabolic pathways.

This compound is a colorless liquid with a pleasant odor. It serves multiple functions in various formulations, including:

- Solvent : Dissolves other substances.

- Fragrance : Enhances the scent of products.

- Preservative : Protects cosmetic products from microbial spoilage .

Antimicrobial Properties

This compound has been studied for its antimicrobial activity. Research indicates that it exhibits significant effectiveness against various microorganisms, including:

- Bacteria : Effective against Staphylococcus aureus, a common pathogen responsible for skin infections.

- Fungi : Demonstrates antifungal activity, making it useful in cosmetic formulations to prevent spoilage .

The compound's role as a preservative is particularly important in cosmetic products containing water, where microbial growth is a concern. It acts by disrupting the cellular membranes of microorganisms, thus inhibiting their growth and proliferation .

Metabolism and Toxicity

Upon ingestion or dermal exposure, this compound metabolizes into benzoic acid, which is then further converted into hippuric acid before excretion. This metabolic pathway suggests a low potential for toxicity in humans. Comprehensive assessments have indicated that the health risks associated with this compound are minimal when used within established safety limits .

The following table summarizes key toxicological data related to this compound:

| Parameter | Value |

|---|---|

| Molecular Weight | 178.23 g/mol |

| LD50 (oral, rat) | >5000 mg/kg |

| Skin Irritation | Mild |

| Eye Irritation | Moderate |

Regulatory Status

This compound is permitted for use in cosmetics and food products under various regulatory frameworks. The European Union has classified it as safe for use in cosmetics at concentrations up to 1% for fragrance purposes . The safety assessments conducted by organizations like the RIFM (Research Institute for Fragrance Materials) have concluded that it does not pose significant health risks when used appropriately.

Case Studies

- Cosmetic Applications : A study published in SAGE Journals evaluated various alkyl benzoates, including this compound, highlighting its effectiveness as a skin-conditioning agent and its role in enhancing product stability and consumer safety .

- Flavoring Agent Assessment : The Canadian government's screening assessment reviewed the use of this compound as a flavoring agent and found low ecological risk associated with its use in food products due to its rapid metabolism and low toxicity .

Propriétés

IUPAC Name |

2-methylpropyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(2)8-13-11(12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZHGEFMXZOSJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047074 | |

| Record name | Isobutyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid with a green, floral, leafy odour | |

| Record name | Isobutyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/756/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

242.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methylpropyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Isobutyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/756/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.994-0.999 | |

| Record name | Isobutyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/756/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

120-50-3 | |

| Record name | Isobutyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQ6XZ9WJII | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylpropyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.